Structural Minimalism: Absence of the Pharmacophore-Critical 6-Methoxy Group Compared to FLA 981 and CHEMBL23228
CAS 51431-46-0 is the unsubstituted parent scaffold of the 6-methoxysalicylamide series. The closest analog with published D2 affinity data, CHEMBL23228 (N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-3-methyl-benzamide), differs by the addition of a 6-methoxy and a 3-methyl group and exhibits an IC50 of 19 nM at the rat D2 receptor [1]. The 6-methoxy group is structurally essential: it forms an intramolecular hydrogen bond with the amide N–H, creating a pseudo-ring that planarizes the salicylamide moiety for receptor π–π stacking [2]. CAS 51431-46-0 cannot form this pseudo-ring. An even more elaborated analog, CHEMBL22472 (6-methoxy-3-propyl), reaches IC50 = 4.80 nM [3], demonstrating that each substituent incrementally enhances affinity. The target compound, lacking both features, is predicted to exhibit substantially lower D2 affinity, making it a suitable negative-control or SAR-baseline compound.
| Evidence Dimension | D2 dopamine receptor binding affinity (rat striatal membranes, [3H]-spiperone displacement) |
|---|---|
| Target Compound Data | No published quantitative D2 binding data available for CAS 51431-46-0. Predicted affinity significantly lower than methoxy-substituted congeners based on SAR. |
| Comparator Or Baseline | CHEMBL23228 (6-methoxy-3-methyl analog): IC50 = 19 nM; CHEMBL22472 (6-methoxy-3-propyl analog): IC50 = 4.80 nM; Raclopride (3,5-dichloro-6-methoxy): Ki = 1.8 nM |
| Quantified Difference | Comparator affinities span 1.8–19 nM; target compound affinity expected to fall orders of magnitude higher (weaker) based on absence of 6-methoxy and 3-substituent pharmacophore elements. |
| Conditions | In vitro radioligand binding; rat striatal membrane homogenates; [3H]-spiperone as radioligand. |
Why This Matters
For assay development, a structurally minimal scaffold that lacks key pharmacophore features provides a definitive negative control to validate signal specificity, which cannot be achieved with potent substituted analogs.
- [1] BindingDB. BDBM50026562 / CHEMBL23228: N-(1-Ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-3-methyl-benzamide. IC50 19 nM at rat D2 dopamine receptor by [3H]-spiperone displacement. View Source
- [2] Högberg T, et al. Solid state conformations and antidopaminergic effects of remoxipride hydrochloride and a closely related salicylamide, FLA 797. Mol Pharmacol. 1986;30(4):345-51. PMID: 2945089. View Source
- [3] BindingDB. BDBM50026563 / CHEMBL22472: N-(1-Ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-3-propyl-benzamide. IC50 4.80 nM at rat D2 dopamine receptor. View Source
